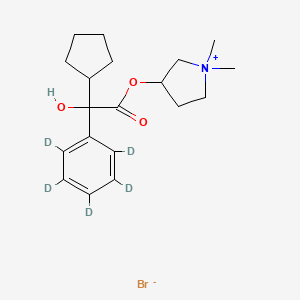

Glycopyrrolate-d5 (bromide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

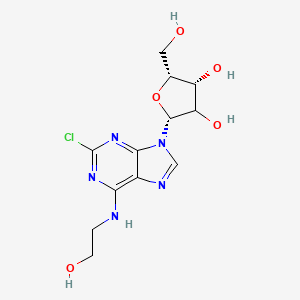

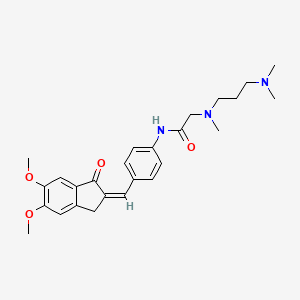

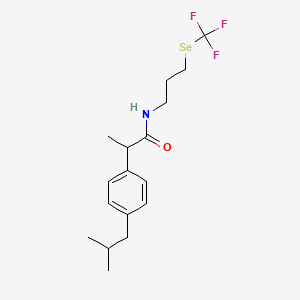

Glycopyrrolate-d5 (bromide) is a deuterium-labeled version of glycopyrrolate, a quaternary ammonium compound. It is primarily used as a muscarinic anticholinergic agent. The deuterium labeling is often employed in pharmacokinetic studies to trace the compound’s behavior in biological systems. Glycopyrrolate itself is known for its use in treating conditions such as chronic obstructive pulmonary disease (COPD), excessive drooling, and as a preoperative medication to reduce salivary, tracheobronchial, and pharyngeal secretions .

Méthodes De Préparation

The synthesis of glycopyrrolate-d5 (bromide) involves the incorporation of deuterium into the glycopyrrolate molecule. One common method includes the reaction of N-methylpyrrolidin-3-ol with deuterated compounds of specific formulas, followed by additional steps to introduce the bromide ion . Industrial production methods often involve micronization to achieve a stable crystalline form suitable for inhalation treatments .

Analyse Des Réactions Chimiques

Glycopyrrolate-d5 (bromide) undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other anions under appropriate conditions.

Oxidation and Reduction: While the core structure is relatively stable, certain functional groups may undergo oxidation or reduction under specific conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound.

Applications De Recherche Scientifique

Glycopyrrolate-d5 (bromide) is extensively used in scientific research, particularly in:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

Medical Research: It is used to investigate the efficacy and safety of glycopyrrolate in treating conditions like COPD and excessive drooling.

Chemical Research: The compound serves as a reference standard in analytical chemistry for the development and validation of methods to quantify glycopyrrolate and its impurities.

Mécanisme D'action

Glycopyrrolate-d5 (bromide) exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition reduces the activity of the parasympathetic nervous system, leading to decreased secretions and relaxation of smooth muscles. The primary molecular targets are the muscarinic receptors located in various tissues, including the respiratory tract, gastrointestinal tract, and salivary glands .

Comparaison Avec Des Composés Similaires

Glycopyrrolate-d5 (bromide) is similar to other muscarinic anticholinergic agents such as atropine and scopolamine. it has several unique features:

Deuterium Labeling: The incorporation of deuterium enhances its utility in pharmacokinetic studies by providing a distinct isotopic signature.

Similar compounds include:

Atropine: A naturally occurring anticholinergic agent used for similar indications but with more central nervous system effects.

Scopolamine: Another anticholinergic agent with broader applications, including motion sickness prevention.

Propriétés

Formule moléculaire |

C19H28BrNO3 |

|---|---|

Poids moléculaire |

403.4 g/mol |

Nom IUPAC |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;bromide |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/i3D,4D,5D,8D,9D; |

Clé InChI |

VPNYRYCIDCJBOM-HIBBSUKHSA-M |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCC2)(C(=O)OC3CC[N+](C3)(C)C)O)[2H])[2H].[Br-] |

SMILES canonique |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)